3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClF2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzyl group and a methoxy group.
Preparation Methods
The synthesis of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,4-difluorobenzyl chloride.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The piperidine is reacted with 2,4-difluorobenzyl chloride in the presence of a base to form the intermediate compound. .
Chemical Reactions Analysis
3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products
Scientific Research Applications
3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
3-{[(2,4-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
3-{[(2,4-Difluorophenyl)oxy]methyl}piperidine hydrochloride: This compound has a phenyl group instead of a benzyl group, resulting in variations in its reactivity and applications
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWCFAJOHAZNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-92-3 | |
Record name | Piperidine, 3-[[(2,4-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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